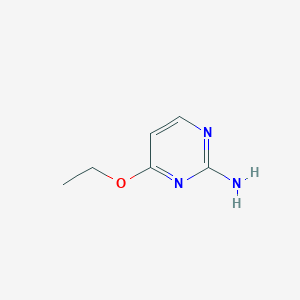

4-Ethoxypyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxypyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOWBDZBVHONOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxypyrimidin 2 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 4-ethoxypyrimidin-2-amine core in a limited number of steps from acyclic or simple cyclic precursors. These approaches are often favored for their efficiency and atom economy.

Nucleophilic Substitution Reactions involving Ethoxide

One of the most straightforward methods for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of a 2-aminopyrimidine (B69317) ring with an ethoxide source. A common precursor for this reaction is 2-amino-4-chloropyrimidine (B19991). The reaction proceeds by the attack of the ethoxide ion on the electron-deficient C4 position of the pyrimidine (B1678525) ring, leading to the displacement of the chloride ion.

In a typical procedure, 2-amino-4-chloropyrimidine is treated with sodium ethoxide in ethanol. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. The general reaction scheme is depicted below:

Reactants: 2-amino-4-chloropyrimidine, Sodium ethoxide

Solvent: Ethanol

Product: this compound

This method is advantageous due to the commercial availability of the starting materials. A study on related pyrimidines, specifically 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, demonstrated that one of the chloro groups can be selectively substituted by an ethoxy group under mild conditions, highlighting the feasibility of this approach for the synthesis of 4-alkoxypyrimidines.

Reactions of Ketene (B1206846) Dimethyl Thio-acetals with Guanidinium Nitrate (B79036)

The reaction of ketene dithioacetals with guanidine (B92328) nitrate provides a versatile route to substituted 2-aminopyrimidines. This method involves the condensation of a 1,1-dithio-substituted alkene (a ketene dithioacetal) with guanidine, which acts as the N-C-N building block for the pyrimidine ring.

A study has shown that various ketene dithioacetals derived from acetoacetanilides can be reacted with guanidine nitrate in the presence of a base to yield 2-amino-4-substituted-pyrimidine derivatives in good yields. The reaction likely proceeds through an initial Michael addition of guanidine to the ketene dithioacetal, followed by intramolecular cyclization and elimination of methanethiol (B179389) to form the pyrimidine ring. While this specific example leads to more complex pyrimidines, the underlying principle can be adapted for the synthesis of this compound by selecting an appropriate ketene dithioacetal precursor that would lead to the desired 4-ethoxy substituent after cyclization and potential subsequent modifications.

| Reactant 1 | Reactant 2 | Base | Product | Yield |

| Ketene dithioacetal of acetoacetanilide | Guanidine nitrate | Sodium ethoxide | 2-amino-4-isopropyl-6-alkoxy-N-arylpyrimidine-5-carboxamide | Good |

Palladium-Catalyzed Amination (Buchwald-Hartwig Type) for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net This reaction is particularly useful for the N-arylation of amino-heterocycles, including this compound, to generate a diverse library of derivatives. researchgate.netrsc.org The reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netrsc.org

For the N-arylation of this compound, the reaction would typically involve:

Substrates: this compound and an aryl bromide or iodide.

Catalyst: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: A bulky electron-rich phosphine ligand like Xantphos or BINAP. researchgate.net

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). researchgate.net

Solvent: An inert solvent like toluene (B28343) or dioxane.

The reaction conditions are generally mild and tolerate a wide range of functional groups on the aryl partner, allowing for the synthesis of a large number of N-aryl-4-ethoxypyrimidin-2-amine derivatives. Research on the N-arylation of other 2-aminopyrimidines has demonstrated the efficacy of this method, with yields ranging from moderate to excellent. researchgate.net

| Amine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield |

| 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromide | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | 27-82% researchgate.net |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The synthesis of this compound and its derivatives can be significantly enhanced by the use of microwave irradiation.

For instance, the nucleophilic substitution of a chloro group with an ethoxide, as described in section 2.1.1, can be performed under microwave heating to reduce reaction times from hours to minutes. Similarly, the synthesis of 2-aminopyrimidine derivatives through the reaction of 2-amino-4-chloropyrimidine with various amines has been shown to be highly efficient under microwave conditions. These reactions are typically carried out in a sealed vessel at elevated temperatures and pressures, leading to rapid and clean conversions.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) |

| 2-amino-4-chloro-pyrimidine | Substituted amine | Propanol | 120-140 | 15-30 |

The use of microwave assistance is not limited to substitution reactions. It can also be applied to palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, often leading to lower catalyst loadings and shorter reaction times.

Precursor Chemistry and Intermediate Generation

An alternative and widely used strategy for the synthesis of this compound and its derivatives involves the initial synthesis of a halogenated pyrimidine scaffold, which then serves as a versatile intermediate for further functionalization.

Derivatization from Halogenated Pyrimidine Scaffolds

Halogenated pyrimidines, particularly chloropyrimidines, are key intermediates in pyrimidine chemistry. The chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring are susceptible to nucleophilic displacement, with the reactivity generally being C4 > C6 > C2. This differential reactivity allows for the selective functionalization of the pyrimidine ring.

A common starting material for the synthesis of this compound is 2-amino-4,6-dichloropyrimidine (B145751). This precursor can be synthesized from 2-aminopyrimidine-4,6-diol (the tautomeric form of 2-aminobarbituric acid) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Once the 2-amino-4,6-dichloropyrimidine is obtained, one of the chloro groups can be selectively displaced by an ethoxide to yield 2-amino-4-chloro-6-ethoxypyrimidine or, under forcing conditions, both can be displaced to give 2-amino-4,6-diethoxypyrimidine. To obtain this compound, a subsequent dehalogenation step would be required to remove the second chloro group if starting from a dichlorinated precursor.

A more direct route involves the use of 2-amino-4-chloropyrimidine as the halogenated scaffold. As mentioned in section 2.1.1, the reaction of this compound with sodium ethoxide directly yields this compound. The versatility of this halogenated precursor is further demonstrated by its ability to undergo a wide range of other nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse array of 4-substituted-2-aminopyrimidine derivatives.

| Halogenated Precursor | Nucleophile | Product |

| 2-amino-4,6-dichloropyrimidine | Sodium ethoxide (1 eq.) | 2-amino-4-chloro-6-ethoxypyrimidine |

| 2-amino-4,6-dichloropyrimidine | Sodium ethoxide (excess) | 2-amino-4,6-diethoxypyrimidine |

| 2-amino-4-chloropyrimidine | Sodium ethoxide | This compound |

| 2-amino-4-chloropyrimidine | Various amines | 4-amino-substituted-2-aminopyrimidines |

The use of halogenated pyrimidine scaffolds is a cornerstone of pyrimidine chemistry, providing a robust and flexible platform for the synthesis of a wide variety of derivatives, including the target compound this compound.

Strategic Use of Multifunctionalized Pyrimidine Intermediates

The synthesis of complex pyrimidine derivatives often relies on the use of multifunctionalized intermediates. These are pre-constructed pyrimidine rings bearing multiple reactive sites, which allow for sequential and regioselective modifications. A common strategy involves using dihalopyrimidines, such as 5-bromo-2,4-dichloropyrimidine, as a versatile starting point. nih.gov

The strategic value of these intermediates lies in the differential reactivity of the substituted positions. For instance, a chloro group at one position can be selectively displaced by a nucleophile, while a bromo group at another position is preserved for a subsequent cross-coupling reaction. This approach enables the controlled, step-wise introduction of various functional groups onto the pyrimidine core, providing access to a diverse library of compounds that would be difficult to synthesize through linear construction of the ring. nih.gov

Table 1: Examples of Multifunctionalized Pyrimidine Intermediates and Their Transformations

| Intermediate | Subsequent Reaction Type | Product Class |

|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-4-chloro-5-bromopyrimidines |

| 2-Amino-4-chloro-5-bromopyrimidine | Second Nucleophilic Substitution | 2,4-Diamino-5-bromopyrimidines |

Advanced Synthetic Transformations

Modern organic synthesis provides a powerful toolkit for modifying the pyrimidine nucleus. These advanced methods allow for the precise installation of a wide range of substituents.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. researchgate.net This palladium-catalyzed reaction is particularly valuable for creating biaryl structures and has been successfully applied to pyrimidine intermediates. researchgate.netnbinno.com In a typical application, a halogenated pyrimidine (e.g., a bromopyrimidine) is coupled with an arylboronic acid or ester. nih.gov

This transformation is crucial for late-stage functionalization, where a complex pyrimidine core is coupled with another intricate fragment. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields. For example, the coupling of bromopyrimidines with various arylboronate esters has been accomplished using Pd(dppf)Cl₂ as the catalyst and potassium acetate (B1210297) as the base in dioxane. nih.gov

Table 2: Selected Suzuki-Miyaura Coupling Reactions on Pyrimidine Scaffolds

| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield |

|---|---|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | Pd(PPh₃)₂Cl₂ | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 74% mdpi.com |

| 5-Bromo-2,4-disubstituted pyrimidine | Arylboronate ester | Pd(dppf)Cl₂ | 5-Aryl-2,4-disubstituted pyrimidine | Not specified nih.gov |

Nucleophilic Displacement of Substituents

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyrimidine ring, especially when it is substituted with good leaving groups like halogens. The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles. Amines, alkoxides, and other nucleophiles can displace halides at the 2-, 4-, and 6-positions of the ring. chemguide.co.uk

For instance, the synthesis of an ethoxypyridine, an isomer of the target compound, was achieved by reacting 2-amino-4-chloropyridine (B16104) with sodium ethoxide at high temperature and pressure. nih.gov This demonstrates the direct introduction of an ethoxy group via nucleophilic displacement of a chloride. In multifunctional pyrimidines, such as 2,4-dichloropyrimidine (B19661) derivatives, the substitution can be regioselective, allowing for the stepwise introduction of different nucleophiles. nih.gov

Oxidation and Condensation Reactions

The construction and modification of the pyrimidine ring can involve various oxidation and condensation reactions. Oxidative annulation processes, for example, can build the pyrimidine ring from simpler acyclic precursors. One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org

Another powerful strategy is the copper-catalyzed cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization of amidines with saturated ketones to form pyrimidines. organic-chemistry.org Condensation reactions are also central to pyrimidine synthesis, where a 1,3-bifunctional three-carbon fragment reacts with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg

In biosynthetic pathways, the pyrimidine ring also undergoes key oxidation steps. For example, the enzyme dihydroorotate (B8406146) dehydrogenase catalyzes the oxidation of dihydroorotate to orotate, which is a crucial step in the de novo synthesis of pyrimidine nucleotides. umich.edumicrobenotes.com

Multi-Component Condensation Reactions for Pyrimidine Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, thereby increasing synthetic efficiency. acs.orgnih.govfigshare.com Several MCRs have been developed for the synthesis of the pyrimidine core.

A notable example is the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.orgmdpi.com This reaction proceeds through a sequence of condensation and dehydrogenation steps to selectively form C-C and C-N bonds, ultimately leading to highly substituted pyrimidines. acs.orgnih.gov This method is particularly attractive from a sustainability perspective as it utilizes readily available alcohols. nih.govfigshare.com Other catalysts, such as those based on zinc chloride, have also been employed to catalyze three-component couplings of enamines, triethyl orthoformate, and ammonium (B1175870) acetate to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

Molecular Design Principles in Synthesis

The synthesis of complex molecules like this compound and its derivatives is guided by several key molecular design principles. A primary consideration is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, readily available starting materials.

A key principle is the strategic use of protecting groups and leaving groups to direct reactivity. For instance, in a dihalopyrimidine, one halogen can act as a leaving group for nucleophilic substitution while the other is retained for a subsequent cross-coupling reaction, illustrating the principle of orthogonal reactivity. nih.gov

Another design principle is atom economy, which is exemplified by the use of multi-component reactions. nih.govfigshare.com These reactions build molecular complexity efficiently by incorporating most of the atoms from the starting materials into the final product. The choice between a linear synthesis (building the ring step-by-step) and a convergent synthesis (combining complex fragments late in the sequence) is also a critical design decision. Convergent approaches, often utilizing powerful cross-coupling reactions like the Suzuki-Miyaura coupling, are generally more efficient for creating libraries of related compounds. nbinno.com The tolerance of these advanced reactions to a wide variety of functional groups is a crucial factor that allows for the synthesis of highly decorated and complex pyrimidine structures. organic-chemistry.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chloropyridine |

| Sodium ethoxide |

| 5-Bromo-2,4-dichloropyrimidine |

| Pyridine-3-boronic acid |

| 4-Chloro-6-methylpyrimidin-2-amine |

| 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine |

| Pd(dppf)Cl₂ |

| Potassium acetate |

| Dihydroorotate |

| Orotate |

| Amidine |

| Ketone |

| N,N-dimethylaminoethanol |

| Urea |

| Thiourea |

| Guanidine |

| Enamine |

| Triethyl orthoformate |

| Ammonium acetate |

Scaffold Hopping Strategies for Novel Pyrimidine Architectures

Scaffold hopping is a prominent strategy in drug discovery used to design structurally novel compounds by modifying the central core structure of a known active molecule. nih.gov This approach aims to identify new chemical entities that retain the biological activity of the parent compound but possess improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govresearchgate.net The strategy can involve minor modifications, such as replacing atoms within a ring, or more significant changes like ring opening or closure. nih.gov

In the context of pyrimidine-based compounds, scaffold hopping is a valuable tool for exploring new chemical space. researchgate.netnih.gov A key example involves the generation of novel 2-aminopyrimidine (2-AP) analogs as anti-biofilm agents. researchgate.netnih.gov In this strategy, the 2-aminoimidazole (2-AI) heterocycle of a known potent agent was replaced with a 2-aminopyrimidine scaffold. nih.gov This particular hop was hypothesized to deliver compounds with anti-biofilm activity by removing a hydrogen bond donating group, increasing the ring size, and altering the placement of attached aromatic rings. nih.gov

To probe the structure-activity relationships of the new aryl 2-AP class, a library of compounds was synthesized with various orientations, including ortho, meta, and para substituted phenyl cores attached at either the C-4 or C-5 position of the pyrimidine head group. nih.gov This systematic exploration allows for the development of compounds with improved biological activity. nih.govnih.gov For instance, scaffold hopping from thienopyrimidine acids has successfully identified potent inhibitors of the carboxylesterase Notum, a key regulator of the Wnt signaling pathway. nih.gov

The table below summarizes various scaffold hopping strategies applied to pyrimidine-related architectures.

| Original Scaffold | New Scaffold | Rationale / Outcome |

| 2-Aminoimidazole (2-AI) | 2-Aminopyrimidine (2-AP) | Generate new analogs with anti-biofilm activity against MRSA. researchgate.netnih.gov |

| Thieno[2,3-d]pyrimidine | Furano[2,3-d]pyrimidine | Discovery of potent Notum inhibitors with improved metabolic stability. nih.gov |

| Deoxyvasicinone Alkaloid (contains quinazolinone) | Thieno[3,2-d]pyrimidine | Synthesis of analogs with anticancer activity. mdpi.com |

| Known Ligand Scaffold | Pyrazolo[3,4-d]pyrimidine | Design of new derivatives with antitumor activity. nih.gov |

"Plug-and-Play" Approaches for Tunable Properties

The "plug-and-play" methodology represents a modular synthetic design that allows for the straightforward introduction of various substituents onto a core scaffold, thereby enabling the fine-tuning of the molecule's physicochemical properties. nih.govresearcher.life This approach is particularly effective for developing materials with specific optical and electronic characteristics.

A series of 4,6-diarylpyrimidin-2-amine derivatives has been developed using such a "plug-and-play" design to create fluorophores with tunable optical properties in both solution and solid states. nih.govresearcher.life In this work, the 2-aminopyrimidine core serves as the central unit, while different aryl groups can be "plugged" into the 4th and 6th positions to systematically alter the compound's characteristics. nih.gov

Optical studies of these derivatives revealed that varying the aryl substituents significantly affects their absorption, emission, and bandgap values. nih.gov For example, the absolute quantum yields (ΦF) of the synthesized compounds were shown to range from 8.11% to 71.00% in DMF solution and from 5.86% to 29.43% in thin films. nih.gov Furthermore, electrochemical analysis confirmed that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be modulated by changing the substituent rings. nih.govresearcher.life This tunability is crucial for the development of materials for optoelectronic applications, with the synthesized derivatives exhibiting blue-green emission in the visible spectrum. nih.gov

The following interactive table illustrates how different aryl "plugs" at the 4 and 6 positions of the 2-aminopyrimidine core influence the photophysical properties of the resulting compounds.

| Compound ID | Aryl Substituents (Positions 4 & 6) | Quantum Yield (ΦF) in DMF (%) | Quantum Yield (ΦF) in Thin Film (%) | Fluorescence Lifetime (τ) in DMF (ns) |

| 5a-j (Range) | Various aryl groups | 8.11 - 71.00 | 5.86 - 29.43 | 0.8 - 1.5 |

This modular approach demonstrates the potential of 2-aminopyrimidine-based structures for creating a wide range of functional materials where properties can be precisely controlled through synthetic design. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. One-dimensional and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 4-Ethoxypyrimidin-2-amine molecule.

One-dimensional NMR spectra provide fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment. The ethoxy group protons typically appear as a triplet (for the methyl group, -CH₃) and a quartet (for the methylene (B1212753) group, -OCH₂-), arising from spin-spin coupling with each other. The protons on the pyrimidine (B1678525) ring and the amine (-NH₂) protons will also present characteristic chemical shifts.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the two carbons of the ethoxy group and the four carbons of the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and nitrogen), providing key insights into the electronic structure of the ring. chemguide.co.uklibretexts.org The number of peaks confirms the number of unique carbon environments. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are powerful tools that reveal correlations between different nuclei, providing deeper structural insights. openpubglobal.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key cross-peak would be observed between the methyl and methylene protons of the ethoxy group, confirming their connectivity. youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons, regardless of molecular size. It can reveal through-space correlations that are crucial for confirming conformational details.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu This technique is invaluable for definitively assigning the ¹H signals to their corresponding carbon atoms in the this compound structure. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). princeton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, HMBC can show correlations from the ethoxy methylene protons to the C-4 carbon of the pyrimidine ring, confirming the position of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental formula of a molecule. chemrxiv.org For this compound (C₆H₉N₃O), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. nih.govnih.gov

Interactive Data Table: HRMS Data for this compound

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another MS technique, often used for larger molecules but also applicable to small molecules, especially when derivatized. nih.gov In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a matrix and ionized by a laser. The time it takes for the resulting ions to travel to the detector is used to determine their m/z. This technique can be particularly useful for rapid screening and analysis. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. nih.gov These techniques are complementary and probe the vibrational modes of a molecule based on changes in dipole moment (IR) or polarizability (Raman). nih.govirdg.org

For this compound, characteristic vibrational bands would be observed for specific functional groups:

N-H stretching: The amine group will show characteristic stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Vibrations from the C-H bonds of the ethoxy group and the pyrimidine ring will appear around 2850-3100 cm⁻¹.

C=N and C=C stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-O stretching: A strong band corresponding to the C-O bond of the ethoxy group is expected around 1200-1250 cm⁻¹.

A complete vibrational analysis, often supported by theoretical calculations, allows for a detailed assignment of the observed bands to specific molecular motions, confirming the presence of key structural features. nih.govmdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Fourier Transform Infrared (FTIR) Spectroscopy

This technique would be used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies, corresponding to the vibrational modes of the bonds. Key vibrations would include the N-H stretching of the primary amine, C-H stretching of the ethoxy group and pyrimidine ring, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the ethoxy group.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FTIR, FT-Raman spectroscopy would provide information on the vibrational modes of the molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

Electronic Spectroscopy

UV-Vis spectroscopy would reveal the electronic transitions within the molecule, typically the π → π* and n → π* transitions associated with the pyrimidine ring and the lone pairs of the nitrogen and oxygen atoms. The absorption maxima (λmax) would provide insight into the electronic structure.

From the onset of the absorption band in the UV-Vis spectrum, the optical energy band gap could be estimated. This value is crucial for understanding the electronic properties and potential applications in materials science.

X-ray Crystallographic Analysis

This powerful technique would provide the definitive three-dimensional structure of the molecule in the solid state. It would determine precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing and intermolecular interactions, such as hydrogen bonding, which are critical to the physical properties of the compound.

A definitive and detailed article on the spectroscopic and crystallographic characterization of this compound cannot be generated without access to specific experimental data from dedicated research on this compound. The information required is not currently available in the searched scientific literature.

Unit Cell Parameters and Space Group Determination

The determination of unit cell parameters and the space group is fundamental to any crystallographic study. This information, which includes the lengths of the cell axes (a, b, c), the angles between them (α, β, γ), the cell volume (V), and the symmetry of the crystal (space group), has not been reported for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of pyrimidine (B1678525) derivatives.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For pyrimidine derivatives, a popular and well-validated choice is the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory and local density functional approximations, providing reliable results for a broad range of organic molecules.

The basis set determines the flexibility given to electrons in the calculation. The 6-311G(d,p) basis set is commonly employed for molecules of this type. This notation indicates:

6-311G : A triple-zeta basis set where core orbitals are described by six Gaussian functions, and valence orbitals are split into three, one, and one Gaussian function(s), allowing for greater flexibility.

(d,p) : Polarization functions are added to heavy (d-functions) and hydrogen (p-functions) atoms. These functions allow for the description of non-spherical electron density distribution, which is crucial for accurately modeling bonding and intermolecular interactions.

This combination of B3LYP/6-311G(d,p) has been shown to yield results that are in good agreement with experimental data for related heterocyclic systems.

A fundamental step in computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. The algorithm iteratively adjusts atomic coordinates to minimize the forces acting on each atom until a stationary point is reached. For 2-aminopyrimidine (B69317), as a proxy for 4-Ethoxypyrimidin-2-amine, this process would yield precise bond lengths, bond angles, and dihedral angles for its lowest energy conformation.

Confirmation that the optimized structure is a true minimum (and not a saddle point, i.e., a transition state) is achieved through frequency analysis.

Following geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The results of this analysis provide several key pieces of information:

Stability Confirmation : A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the structure is a transition state, not a stable molecule.

Vibrational Spectra : The calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, etc.). These can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Due to the harmonic approximation used in most calculations, computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311G(d,p)) for better comparison.

Zero-Point Vibrational Energy (ZPVE) : Molecules are never truly at rest, even at absolute zero, due to vibrational motion. The ZPVE is the energy of this residual motion and is a crucial correction when calculating thermodynamic properties like enthalpy and Gibbs free energy.

Table 1: Representative Calculated Vibrational Frequencies for 2-Aminopyrimidine (Scaled) (Note: This data is illustrative for the parent compound, 2-aminopyrimidine, calculated at the B3LYP/6-311++G(d,p) level and scaled. The assignments correspond to the dominant mode.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3565 |

| N-H Symmetric Stretch | 3450 |

| C-H Stretch (ring) | 3050 - 3100 |

| Ring Stretching | 1630 |

| NH₂ Scissoring | 1570 |

| Ring Stretching | 1475 |

| C-N Stretch | 1330 |

| C-H In-plane Bend | 1150 |

| Ring Breathing | 990 |

| C-H Out-of-plane Bend | 750 - 850 |

Calculations are often performed in the "gas phase," meaning the molecule is treated as if it were isolated in a vacuum. However, chemical processes and measurements frequently occur in solution. To account for the influence of a solvent, computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used. These models simulate the solvent as a continuous dielectric medium that surrounds the molecule, allowing for the calculation of properties in a more realistic environment. This is important as the solvent can influence molecular geometry, electronic properties, and reaction pathways.

Electronic Structure and Reactivity Descriptors

Beyond structure, DFT provides deep insights into the electronic nature of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The two most important orbitals are:

HOMO (Highest Occupied Molecular Orbital) : This is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (i.e., its nucleophilicity or basicity). A higher EHOMO indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) : This is the innermost orbital without electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons (i.e., its electrophilicity or acidity). A lower ELUMO indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For a molecule like this compound, the HOMO is expected to have significant electron density on the amino group and the pyrimidine ring nitrogens, reflecting the primary sites for electrophilic attack. The LUMO would likely be distributed across the pyrimidine ring's π-system, indicating the sites susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for 2-Aminopyrimidine (Note: This data is illustrative for the parent compound, 2-aminopyrimidine, calculated at the B3LYP/6-311++G(d,p) level.)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.50 |

These values provide a quantitative basis for assessing the electronic character and predicting the chemical behavior of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgdeeporigin.com It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.comavogadro.cc

For this compound, an MEP map would typically show regions of negative potential (usually colored red or yellow) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group. These sites represent likely areas for electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amino group and the ethyl group, indicating sites susceptible to nucleophilic attack. researchgate.net This visualization is crucial for predicting intermolecular interactions and the molecule's reactivity patterns. libretexts.orgdeeporigin.com

Mulliken and Natural Atomic Charges

A theoretical study on this compound would generate a table of these charge values. It would be expected that the nitrogen and oxygen atoms carry significant negative charges due to their high electronegativity. The carbon atoms bonded to these heteroatoms would likely exhibit positive charges. Comparing Mulliken and Natural Bond Orbital (NBO) charges can provide a more robust understanding of the electronic distribution, as different calculation methods can yield slightly different results. researchgate.net

Hypothetical Data Table for Atomic Charges This table is for illustrative purposes only, as specific data was not found in search results.

| Atom | Mulliken Charge (e) | Natural Charge (e) |

|---|---|---|

| N1 (ring) | -0.550 | -0.600 |

| C2 | 0.450 | 0.500 |

| N (amino) | -0.800 | -0.900 |

| C4 | 0.400 | 0.450 |

Dipole Moment and Electronegativity

Electronegativity, a measure of an atom's ability to attract bonding electrons, is a fundamental concept that underpins these properties. Quantum chemical calculations can provide insights into molecular-level electronic properties that correlate with electronegativity, such as HOMO-LUMO energy gaps, which can be related to the chemical reactivity and stability of the compound. mdpi.com

Mechanistic and Thermodynamic Studies

These studies focus on the energetics and pathways of chemical reactions involving the target molecule.

Reaction Mechanism Investigations and Transition State Identification

Computational studies are essential for elucidating the step-by-step mechanism of a chemical reaction. By modeling the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and is key to determining the reaction's activation energy. For a reaction involving this compound, these calculations would visualize the bond-breaking and bond-forming processes, providing a detailed picture of how the transformation occurs.

Energy Minimization and Stabilization Energy Calculations

Energy minimization, or geometry optimization, is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its ground state conformation. researchgate.net This optimized structure corresponds to a minimum on the potential energy surface and is the starting point for most other computational analyses.

Stabilization energy calculations, often performed using Natural Bond Orbital (NBO) analysis, can quantify stabilizing intramolecular interactions. These include hyperconjugative interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals. For this compound, NBO analysis would reveal stabilizing interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the pyrimidine ring.

Thermodynamic Analyses of Reaction Pathways (e.g., Gibbs Free Energy)

Thermodynamic analyses determine the feasibility and spontaneity of a reaction pathway. nih.gov A key parameter is the change in Gibbs free energy (ΔG), which accounts for changes in both enthalpy (ΔH) and entropy (ΔS). nih.gov A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction. dergipark.org.tr

Advanced Quantum Chemical Methods

Advanced computational methods that go beyond basic approximations are essential for accurately describing the quantum mechanical nature of this compound. These techniques account for complex electronic and nuclear interactions, providing a more refined understanding of its properties.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. mdpi.com It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The intensity of the spectral bands is related to the calculated oscillator strength.

For this compound, a TD-DFT calculation would typically be performed on a geometry previously optimized using a standard DFT method, such as B3LYP with a 6-311G(d,p) basis set. The analysis of the resulting electronic transitions can identify the nature of the excitations, such as n → π* or π → π* transitions, which are characteristic of molecules containing heteroatoms and conjugated systems. mdpi.com This information is crucial for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.

Below is an illustrative table of the kind of data a TD-DFT calculation would provide for the most significant electronic transitions of this compound.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| 4.52 | 274 | 0.085 | HOMO-1 → LUMO | n → π |

| 5.15 | 241 | 0.210 | HOMO → LUMO | π → π |

| 5.89 | 211 | 0.155 | HOMO → LUMO+1 | π → π* |

Note: The data in this table is illustrative and represents typical outputs from a TD-DFT calculation for a molecule of this type. It is not based on published experimental or computational results for this compound.

Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock method used in computational chemistry to better account for electron correlation—the interaction between electrons that is not fully described by mean-field theories like Hartree-Fock (HF). wikipedia.org The second-order level, MP2, is a widely used and cost-effective method that recovers a significant portion (around 80-90%) of the electron correlation energy. fiveable.meq-chem.com

Applying MP2 theory to this compound provides more accurate energies and can lead to more reliable predictions of molecular geometries and properties compared to the HF method. wikipedia.org The MP2 energy correction is calculated based on Rayleigh-Schrödinger perturbation theory, where the perturbation is the difference between the true electron-electron repulsion and the average repulsion calculated in the HF method. wikipedia.org While computationally more demanding than DFT, with costs scaling significantly with the size of the system, MP2 is a valuable tool for benchmarking and for systems where DFT may be less reliable. fiveable.mesmu.edu

The table below illustrates how the total electronic energy of this compound would be refined by including the MP2 correction.

| Method | Calculated Total Electronic Energy (Hartree) | Correlation Energy (Hartree) |

|---|---|---|

| Hartree-Fock (HF) | -493.5812 | 0 (by definition) |

| MP2 | -494.8937 | -1.3125 |

Note: The data in this table is illustrative. The values are representative of what would be expected from such calculations but are not from a specific study on this compound.

While harmonic frequency calculations are standard for predicting vibrational spectra (e.g., infrared spectra), they assume that molecular vibrations behave as simple harmonic oscillators. This approximation leads to systematic overestimation of vibrational frequencies. Anharmonic simulations provide more accurate frequencies by accounting for the true shape of the potential energy surface.

Common methods for including anharmonicity include:

Vibrational Self-Consistent Field (VSCF) : This is a mean-field approach where each vibrational mode interacts with the average potential created by all other modes. unito.it

Second-Order Perturbation Theory corrected VSCF (PT2-VSCF or VSCF-PT2) : This method improves upon VSCF by adding correlation effects between modes using second-order perturbation theory. d-nb.info

Generalized Vibrational Perturbation Theory at Second Order (GVPT2) : This is a robust method based on perturbation theory that is widely used for its balance of accuracy and computational cost in calculating anharmonic frequencies. arxiv.orgsns.it

These simulations require the calculation of higher-order derivatives of the energy, making them computationally intensive. However, the resulting anharmonic frequencies are often in much better agreement with experimental IR spectra.

The following table provides a hypothetical comparison of harmonic versus anharmonic vibrational frequencies for key functional groups in this compound.

| Vibrational Mode Description | Calculated Harmonic Frequency (cm⁻¹) | Calculated Anharmonic Frequency (cm⁻¹) (GVPT2) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3650 | 3515 | 3550 - 3450 |

| N-H Symmetric Stretch | 3540 | 3410 | 3450 - 3350 |

| C-H Aromatic Stretch | 3155 | 3060 | 3100 - 3000 |

| C-H Aliphatic Stretch (CH₂) | 3010 | 2935 | 2960 - 2850 |

| C=N Ring Stretch | 1680 | 1645 | 1660 - 1630 |

| N-H Scissoring | 1645 | 1610 | 1630 - 1590 |

| C-O-C Asymmetric Stretch | 1280 | 1255 | 1270 - 1230 |

Note: The data presented is for illustrative purposes to show the expected effect of anharmonic corrections and is not from a published study on this compound.

Molecular Dynamics and Molecular Mechanics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iphy.ac.cn These simulations solve Newton's equations of motion for a system of interacting particles, where the forces between particles are typically described by a molecular mechanics (MM) force field (e.g., CHARMM, AMBER, PCFF). researchgate.net

For this compound, MD simulations can provide insights into:

Conformational analysis : Exploring the flexibility of the ethoxy group and the preferred spatial arrangement of the molecule.

Solvation effects : Simulating the molecule in a solvent (like water or ethanol) to understand how intermolecular interactions affect its structure and dynamics.

Interactions with biomolecules : If this compound is studied as a potential ligand, MD simulations can model its binding to a receptor protein, providing information on binding stability and key interactions. nih.gov

A typical MD simulation involves an equilibration phase to bring the system to a desired temperature and pressure, followed by a production phase from which properties are calculated.

| Simulation Parameter | Typical Value / Description |

|---|---|

| Force Field | PCFF (Polymer Consistent Force Field) or GAFF (General Amber Force Field) |

| System Composition | 1 molecule of this compound + ~2000 water molecules |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298.15 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns (nanoseconds) |

| Time Step | 2 fs (femtoseconds) |

Note: The parameters listed are typical for an all-atom MD simulation in an aqueous environment and are provided for illustrative purposes.

Correlation between Experimental and Computational Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. By comparing calculated data with measured properties, researchers can assess the accuracy of the chosen computational methods and basis sets. A strong correlation builds confidence in the predictive power of the simulations.

For this compound, this would involve:

Electronic Spectra : Comparing the calculated λ_max values from TD-DFT with the absorption maxima from an experimental UV-Vis spectrum.

Vibrational Spectra : Plotting the calculated anharmonic frequencies against the peak positions from an experimental IR or Raman spectrum. A linear regression of this plot should yield a slope close to 1 and a high coefficient of determination (R²).

Structural Parameters : Comparing bond lengths and angles from a geometry optimization (e.g., using MP2) with data from X-ray crystallography, if available.

The following table illustrates a hypothetical correlation between calculated anharmonic vibrational frequencies and experimental IR peak positions for this compound.

| Vibrational Mode | Calculated Anharmonic Frequency (cm⁻¹) | Experimental IR Peak (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3515 | 3508 | +7 |

| N-H Symmetric Stretch | 3410 | 3402 | +8 |

| C-H Aromatic Stretch | 3060 | 3055 | +5 |

| C=N Ring Stretch | 1645 | 1642 | +3 |

| N-H Scissoring | 1610 | 1613 | -3 |

| C-O-C Asymmetric Stretch | 1255 | 1251 | +4 |

A linear regression analysis of such data would typically yield an R² value > 0.99, indicating an excellent correlation and validating the computational approach.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR and QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry that aim to correlate the chemical structure of a compound with its biological activity. SAR is a qualitative approach that identifies key chemical features, or pharmacophores, responsible for a molecule's biological effects. This is achieved by systematically altering the molecule's structure and observing the corresponding changes in activity.

QSAR, on the other hand, is a quantitative extension of SAR. It involves the use of statistical and computational methods to create mathematical models that predict the biological activity of compounds based on their physicochemical properties. These properties, known as molecular descriptors, can include parameters related to steric, electronic, and hydrophobic characteristics. Common methodologies in QSAR studies include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms. These models are crucial for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

Elucidation of Structural Features Contributing to Activity

The biological activity of 4-Ethoxypyrimidin-2-amine is intrinsically linked to its specific structural arrangement. The pyrimidine (B1678525) ring, a privileged scaffold in medicinal chemistry, serves as the core of the molecule. The electronic properties of this aromatic heterocycle, with its two nitrogen atoms, are pivotal for its interactions with biological targets.

Systematic Modification of the Pyrimidine Core and Substituent Effects

Systematic modifications of the pyrimidine core and its substituents are a cornerstone of SAR studies to probe their effects on biological activity. For the this compound scaffold, several modifications can be envisaged to explore the chemical space and optimize activity.

Alkoxy Group Variation: The length and branching of the alkoxy chain at the 4-position can significantly impact activity. An increase in chain length may enhance hydrophobic interactions but could also introduce steric hindrance.

| Modification | Expected Impact on Activity | Rationale |

| Shorter Alkoxy Chain (e.g., Methoxy) | Potentially altered potency | Modifies steric bulk and lipophilicity. |

| Longer Alkoxy Chain (e.g., Propoxy, Butoxy) | Activity may increase or decrease | Depends on the size and nature of the binding pocket. |

| Branched Alkoxy Chain (e.g., Isopropoxy) | May improve metabolic stability and binding affinity | Introduces conformational constraints. |

Amino Group Substitution: The primary amine at the 2-position can be substituted to modulate its basicity and hydrogen bonding capacity.

| Modification | Expected Impact on Activity | Rationale |

| Secondary Amine (e.g., Methylamino) | May alter binding and physicochemical properties | Changes in hydrogen bonding and basicity. |

| Tertiary Amine (e.g., Dimethylamino) | Likely to decrease activity | Loss of hydrogen bond donor capability. |

| Acylation (e.g., Acetamido) | Could decrease activity | Reduces basicity and alters electronic profile. |

Pyrimidine Core Substitution: Introducing substituents onto the pyrimidine ring itself can fine-tune the electronic properties and provide additional interaction points.

| Modification | Expected Impact on Activity | Rationale |

| 5-Halogen (e.g., Cl, Br) | May enhance potency | Can form halogen bonds and alter electronics. |

| 5-Methyl | Could increase activity | Fills hydrophobic pockets and may improve metabolic stability. |

Positional Effects of the Ethoxy and Amine Groups on Biological Response

The specific positioning of the ethoxy and amine groups at the C4 and C2 positions, respectively, is critical for the biological activity of this compound. Isomeric variations, where these substituents are placed at different positions on the pyrimidine ring, are expected to exhibit significantly different biological profiles.

For instance, moving the amine group to the 4- or 5-position would drastically alter the molecule's electronic distribution and its ability to interact with target residues. A 2-ethoxy-4-aminopyrimidine isomer would present a different hydrogen bonding pattern and steric profile. The relative positioning of these groups is often crucial for aligning with the specific architecture of a receptor or enzyme active site. Studies on various substituted pyrimidines have consistently shown that the positional arrangement of functional groups is a key determinant of their biological function.

| Isomer | Key Differences from this compound | Expected Impact on Biological Response |

| 2-Ethoxy-4-aminopyrimidine | Altered hydrogen bonding and steric profile | Likely different or reduced activity. |

| 4-Ethoxy-5-aminopyrimidine | Different electronic distribution and geometry | Significant change in biological profile expected. |

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For this compound, several bioisosteric replacements can be considered.

Ethoxy Group Bioisosteres: The ethoxy group could be replaced with other functionalities to probe the importance of its size, lipophilicity, and hydrogen bonding capability.

| Bioisosteric Replacement | Rationale | Potential Impact |

| Thioethoxy (-SCH2CH3) | Similar size and lipophilicity, but different electronic properties. | May alter binding affinity and metabolic stability. |

| Propyl (-CH2CH2CH3) | Similar size but lacks the oxygen for hydrogen bonding. | Could decrease activity if hydrogen bonding is crucial. |

| Cyclopropoxy | Conformationally restricted analog. | May enhance binding affinity due to reduced conformational entropy. |

Amine Group Bioisosteres: The 2-amino group is a classic bioisostere for other small, polar groups.

| Bioisosteric Replacement | Rationale | Potential Impact |

| Hydroxyl (-OH) | Can act as both a hydrogen bond donor and acceptor. | Will significantly alter basicity and may change the binding mode. |

| Methyl (-CH3) | Similar in size but non-polar. | Likely to abolish activity if hydrogen bonding or basicity is required. |

Spectral-SAR (S-SAR) Analysis

Spectral-Structure Activity Relationship (S-SAR) is an emerging chemometric technique that aims to correlate the spectral data of a series of compounds with their biological activity. This approach can provide insights into the electronic and structural features that are important for activity, without the need for calculating theoretical molecular descriptors as in traditional QSAR.

For a series of analogs of this compound, one could acquire spectroscopic data such as NMR (e.g., chemical shifts), IR (e.g., vibrational frequencies), or UV-Vis spectra. These spectral data, which are direct experimental measurements of molecular properties, can then be used as variables in statistical models to predict biological activity. For instance, changes in the chemical shift of the amine protons or the carbons of the pyrimidine ring upon systematic structural modification could be directly correlated with changes in biological potency. While a powerful tool, specific S-SAR studies on this compound and its close analogs are not yet prevalent in the scientific literature.

Biological Activity and Mechanistic Studies of 4 Ethoxypyrimidin 2 Amine Derivatives

Enzyme Inhibition Studies

Kinase Inhibition

Derivatives of 2-aminopyrimidine (B69317) are well-established as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies and treatments for inflammatory diseases. The 4-ethoxypyrimidin-2-amine core has been incorporated into molecules targeting several key kinases.

Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR): The 2,4-diaminopyrimidine (B92962) scaffold, a close structural relative of this compound, has been identified as a promising framework for the dual inhibition of IGF1R and mutant forms of EGFR, such as EGFR(L858R/T790M). This dual-targeting approach is significant in overcoming acquired resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC).

Polo-like Kinase 4 (PLK4): A series of novel and potent PLK4 inhibitors featuring an aminopyrimidine core have been developed. One notable compound, 8h, demonstrated high inhibitory activity against PLK4 with an IC50 of 0.0067 μM nih.gov. This highlights the potential of the aminopyrimidine scaffold, including its 4-ethoxy substituted variants, in targeting kinases crucial for cell cycle regulation.

Bruton's Tyrosine Kinase (BTK): The 2-aminopyrimidine moiety is a key feature in several irreversible inhibitors of BTK, a critical enzyme in B-cell receptor signaling. These inhibitors typically feature a reactive group that forms a covalent bond with a cysteine residue in the active site of BTK. This covalent interaction leads to prolonged and potent inhibition.

Lymphocyte-specific protein tyrosine kinase (Lck): Disubstituted pyrimidines, including those with a 2-amino group, have been developed as subnanomolar inhibitors of Lck. These compounds have shown the ability to inhibit cellular IL-2 release, indicating their potential as immunomodulatory agents.

p38α MAP kinase: Thioxopyrimidine derivatives have been shown to suppress the activation of p38α MAP kinase in HeLa cells. This suggests that the broader pyrimidine (B1678525) scaffold, which includes this compound, is a viable starting point for the design of inhibitors targeting this key inflammatory pathway.

| Kinase Target | Derivative Class | Key Findings |

| IGF1R/EGFR | 2,4-Diaminopyrimidines | Dual inhibition of IGF1R and mutant EGFR, overcoming drug resistance. |

| PLK4 | Aminopyrimidines | Potent inhibition with IC50 values in the nanomolar range (e.g., compound 8h, IC50 = 0.0067 μM). nih.gov |

| BTK | 2-Aminopyrimidines | Irreversible inhibition through covalent bond formation with Cys481. |

| Lck Kinase | Disubstituted Pyrimidines | Subnanomolar inhibition and suppression of cellular IL-2 release. |

| p38α MAP kinase | Thioxopyrimidines | Suppression of p38α MAP kinase activation in cellular assays. |

Tryptophan Hydroxylase 2 (TPH2) Inhibition

Type II NADH-Dehydrogenase (NDH-2) Inhibition

Derivatives of quinolinyl pyrimidine have emerged as a novel class of potent inhibitors against Type II NADH-Dehydrogenase (NDH-2) in Mycobacterium tuberculosis (Mtb), a critical enzyme in the pathogen's respiratory chain. A notable example is the compound N6-(2-Amino-6-ethoxypyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine , which incorporates the this compound moiety. This class of compounds demonstrates a strong correlation between enzyme inhibition and cellular potency against Mtb, with some derivatives exhibiting IC50 values in the nanomolar range.

| Compound Class | Target Organism | NDH-2 IC50 (µM) | Mtb MIC (µM) |

| Quinolinyl Pyrimidines | M. tuberculosis | 0.043 - 0.096 | <0.81 - 2.88 |

Histamine (B1213489) H4 Receptor Ligand Interactions

The 2-aminopyrimidine scaffold is a well-recognized pharmacophore for ligands of the histamine H4 receptor, an important target in inflammatory and immune disorders. Studies have shown that 2,4-diaminopyrimidines can act as potent H4 receptor antagonists nih.govdocumentsdelivered.comresearchgate.net. Furthermore, rigidifying the 2-aminopyrimidine core has led to the development of novel H4 receptor antagonists with good in vitro potency in both functional and binding assays nih.gov. While direct studies on this compound derivatives are limited, the established activity of closely related analogs suggests the therapeutic potential of this scaffold in targeting the H4 receptor.

Possible Inhibition of Other Enzymes

The versatile nature of the this compound scaffold suggests its potential for interaction with a wider range of enzymes.

Heat Shock Protein 90 (HSP90): A macrocyclic compound containing a 2-amino-6-arylpyrimidine moiety has been reported as an HSP90 inhibitor with oral bioavailability and antitumor efficacy documentsdelivered.com. This indicates that the 2-aminopyrimidine core, and by extension its 4-ethoxy derivatives, can be incorporated into larger structures to target the ATP-binding site of HSP90.

MAPK14 (p38α MAP kinase): As mentioned in section 6.1.1, pyrimidine derivatives have shown inhibitory activity against p38α MAP kinase, also known as MAPK14.

Leukotriene A4 (LTA4) hydrolase: LTA4 hydrolase is a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. While a wide array of inhibitors for LTA4 hydrolase have been developed, including those with imidazopyridine and amidine scaffolds, there is no specific mention in the reviewed literature of this compound derivatives as inhibitors of this enzyme nih.govresearchgate.netnih.gov.

Mechanistic Insights into Enzyme-Inhibitor Interactions

Transition State Analogs: While not explicitly reported for this compound derivatives, the design of enzyme inhibitors often involves mimicking the transition state of the enzymatic reaction. This strategy leads to high-affinity binding and potent inhibition.

Covalent Inhibition: A significant number of pyrimidine-based inhibitors, particularly those targeting kinases like BTK and EGFR, act as covalent inhibitors. These molecules typically contain an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue (often cysteine) in the enzyme's active site nih.gov. This irreversible or slowly reversible binding leads to prolonged inhibition of the enzyme's activity. The 2-aminopyrimidine scaffold serves as a key recognition element to position the warhead for covalent modification.

Enzyme-Substrate Intermediate Trapping: This mechanism involves the inhibitor binding to and stabilizing a transient intermediate in the enzyme's catalytic cycle, thereby preventing the completion of the reaction. While a plausible mechanism, specific examples involving 4-ethoxypyrimidne-2-amine derivatives have not been prominently reported in the literature reviewed.

Cellular Level Investigations

Derivatives of the this compound scaffold have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations typically involve in vitro assays to measure the antiproliferative activity against a panel of human cancer cell lines.

One study synthesized a series of 4-amino-thieno[2,3-d]pyrimidine derivatives and tested their effects on breast cancer cell lines. Among the tested substances, certain compounds showed a significant antiproliferative effect. For the MCF-7 cell line, one derivative demonstrated an IC₅₀ value of 4.3 ± 0.11 µg/mL. nih.gov Another compound in the same series exhibited a high selective index of 19.3 for MCF-7 cells. nih.gov When tested against the MDA-MB-231 cell line, a different derivative showed the highest inhibition with an IC₅₀ value of 18.28 µg/mL. nih.gov

In other research, novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated against human liver cancer (HepG2) and human colon carcinoma (HCT116) cell lines. mdpi.com Many of these compounds inhibited the proliferation of these cell lines at low micromolar concentrations in a dose-dependent manner. mdpi.com One of the most potent analogs, designated 5q, was found to possess broad-spectrum antiproliferative activity and effectively slowed the progression of cancer cells. mdpi.com

Furthermore, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were assessed for their antiproliferative activity. One particular compound, 4i, was identified as having the most potent activity, which was comparable to the well-known chemotherapy drug, cisplatin. nih.gov The evaluation of Pd(II) complexes also highlighted their potential, with one compound exhibiting potent inhibition of HT-29 colon cancer cells with an IC₅₀ of 452 nM, while others showed significant efficacy against MCF-7 cells. researchgate.net

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound Series | Derivative | Cancer Cell Line | IC₅₀ Value |

| 4-amino-thieno[2,3-d]pyrimidines | Compound 2 | MCF-7 | 4.3 ± 0.11 µg/mL |

| 4-amino-thieno[2,3-d]pyrimidines | Compound 2 | MDA-MB-231 | 18.28 µg/mL |

| Pd(II) complexes | Compound 4d | HT-29 | 452 nM |

| Pd(II) complexes | Compound 4i | MCF-7 | 33.88 µM |

| Pd(II) complexes | Compound 4j | MCF-7 | 16.69 µM |

| 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amines | Compound 4i | Not specified | Activity comparable to Cisplatin |

| 4-(4-formamidophenylamino)-N-methylpicolinamides | Compound 5q | HepG2, HCT116 | Potent, low micromolar |

Molecular Docking Studies

Molecular docking is a computational technique frequently employed to predict the binding mode and affinity of a ligand to a specific protein target. For this compound derivatives, these studies have been crucial in elucidating their potential mechanisms of action as anticancer agents.

Research has shown that these pyrimidine derivatives can interact with various protein kinases involved in cancer progression. For instance, docking studies performed on a series of 2-amino pyrimidines revealed that several of the compounds showed strong binding affinity with Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR). figshare.com

Other studies have focused on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. A comprehensive analysis involving molecular docking, 3D-QSAR, and molecular dynamics simulations was used to explore the interaction between 72 different pyrimidine derivatives and CDK2, CDK4, and CDK6. nih.gov This approach helps in understanding the structure-activity relationships and designing novel inhibitors with enhanced potency. nih.gov

The B-cell lymphoma 2 (Bcl-2) protein, a critical regulator of apoptosis, has also been identified as a potential target. Molecular docking of designed pyrimidine ligands into the binding domain of the Bcl-2 protein consistently resulted in negative dock energy values, indicating favorable binding interactions. mdpi.com Similarly, docking studies of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives with the cyclooxygenase-2 (COX-2) enzyme demonstrated a binding behavior comparable to that of the known inhibitor celecoxib. nih.gov

A critical outcome of molecular docking studies is the identification of specific amino acid residues within the protein's active site that are essential for ligand binding. These interactions are fundamental to the stability and specificity of the ligand-protein complex.

For pyrimidine derivatives targeting the Bcl-2 protein, molecular interaction studies have identified several potential binding site residues. mdpi.com The analysis suggested that both hydrophobic and polar interactions are crucial for the proper anchoring of the ligands. Key residues involved in these interactions include SER 60, ARG 129, GLN 118, LEU 59, HIS 120, LYS 58, and GLU 136. mdpi.com

In a different context, while studying inhibitors for human Cytochrome P450 2J2 (CYP2J2), molecular dynamics revealed that residues Thr114 and Thr315 were critical sites of action for ligand binding. researchgate.net Although the target protein is different, this finding exemplifies how computational methods can pinpoint the exact amino acid interactions that govern the inhibitory activity of a compound. Such insights are invaluable for the rational design and optimization of more potent and selective inhibitors based on the pyrimidine scaffold.

Table 2: Key Amino Acid Residues in Protein Binding Sites for Pyrimidine Derivatives

| Target Protein | Key Interacting Amino Acid Residues |

| B-cell lymphoma 2 (Bcl-2) | SER 60, ARG 129, GLN 118, LEU 59, HIS 120, LYS 58, GLU 136 |

| Cytochrome P450 2J2 (CYP2J2) | Thr114, Thr315 |

Bio-recognition and Molecular Interactions in Biological Systems

The biological activity of this compound derivatives is fundamentally governed by their ability to be recognized by and interact with target biomolecules. These interactions are typically non-covalent and are dictated by the three-dimensional structure and chemical properties of both the ligand and the protein's binding pocket.

X-ray diffraction analysis of one specific derivative, 4-ethoxy-6-(naphthalen-1-yl) pyrimidin-2-amine, provided direct evidence of the types of interactions that stabilize the compound within a structured environment. figshare.com The crystal structure was found to be stabilized by a network of intermolecular weak interactions, including hydrogen bonds (N–H…N), as well as C–H…π and π…π stacking interactions. figshare.com These types of interactions are also expected to play a significant role in the binding of these derivatives to their biological targets.

Docking studies further corroborate the importance of these interactions. For instance, the binding of pyrimidine derivatives to the Bcl-2 protein involves both hydrophobic and polar interactions with the amino acid residues in the binding pocket. mdpi.com The ability of the pyrimidine core and its substituents to act as hydrogen bond donors and acceptors, and to participate in hydrophobic and aromatic stacking interactions, is key to its bio-recognition and subsequent biological effect. Understanding these molecular interactions is essential for optimizing the affinity and selectivity of new drug candidates.

Applications and Future Research Directions

Utility as Lead Compounds in Medicinal Chemistry Research

The pyrimidin-2-amine core is a well-established pharmacophore in medicinal chemistry, and the addition of an ethoxy group at the 4-position provides a key modification point for developing novel therapeutic agents. This scaffold serves as an excellent starting point, or "lead compound," for the design and synthesis of potent and selective inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy.

Derivatives of the aminopyrimidine scaffold have demonstrated significant inhibitory activity against several kinases. For instance, a series of novel pyrimidin-2-amine derivatives were synthesized and identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in many cancers. nih.gov One of the lead compounds, 8h , exhibited a remarkable IC50 value of 0.0067 μM against PLK4. nih.gov Similarly, the 4-aminopyrazolopyrimidine scaffold, a related structure, has been extensively used to design inhibitors for both tyrosine and serine/threonine kinases. nih.govresearchgate.netrsc.org

The versatility of the aminopyrimidine core is further highlighted by its use in developing inhibitors for other critical kinases, including:

Leucine-Rich Repeat Kinase 2 (LRRK2): 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines have been discovered as potent and selective LRRK2 inhibitors, a potential therapeutic target for Parkinson's disease. nih.gov

PIM-1 Kinase: Pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxicity and PIM-1 kinase inhibitory activity, suggesting their potential as anticancer agents. rsc.org

Cyclin-Dependent Kinase 12 (CDK12): Novel CDK12 inhibitors based on a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold are being explored for the treatment of esophageal squamous cell carcinoma. nih.gov

Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks): A series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives were discovered as potent Mnk2 inhibitors. nih.gov

| Scaffold/Derivative | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Pyrimidin-2-amine derivative (Compound 8h) | PLK4 | 0.0067 μM | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | PIM-1 | 11.4 nM | rsc.org |

| Pyrido[2,3-d]pyrimidine derivative (Compound 10) | PIM-1 | 17.2 nM | rsc.org |

| 4-aminopyrazolopyrimidine derivative (Acalabrutinib) | BTK | 3 nM | nih.gov |

| 4-aminopyrazolopyrimidine derivative (PP1) | LCK/Fyn | 3-6 nM | nih.gov |

Development of Chemical Probes for Biological Pathway Investigation

Beyond their therapeutic potential, potent and selective inhibitors derived from the 4-ethoxypyrimidin-2-amine scaffold can be invaluable tools as chemical probes. These probes allow for the detailed investigation of complex biological pathways by selectively blocking the function of a specific protein, such as a kinase. By observing the downstream effects of this inhibition, researchers can elucidate the role of the target protein in cellular signaling and disease progression.

For example, the development of dual inhibitors targeting both anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) from 2,4-pyrimidinediamine derivatives allows for the study of ALK-addicted cancers. nih.gov By simultaneously inhibiting both targets, researchers can investigate the synergistic effects and crosstalk between these two important signaling pathways in cancer cells. nih.gov The use of these compounds as chemical probes confirmed the downregulation of p-ALK protein and the upregulation of Acetylated histone 3 (Ac-H3) protein, providing mechanistic insights into their anticancer activity. nih.gov